molecular formula C4H6N2O3S B8132834 1-Methanesulfonyl-1H-pyrazol-4-ol

1-Methanesulfonyl-1H-pyrazol-4-ol

Cat. No.: B8132834
M. Wt: 162.17 g/mol
InChI Key: FLZKIXOFYKPIGX-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-1H-pyrazol-4-ol is an organic compound characterized by its pyrazole ring structure with a methanesulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methanesulfonyl-1H-pyrazol-4-ol typically involves the reaction of pyrazole derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The scalability of the synthesis is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonyl-1H-pyrazol-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

1-Methanesulfonyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The pyrazole ring structure allows for interactions with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

1-Methanesulfonyl-1H-pyrazol-4-ol can be compared with other similar compounds such as:

  • 1-Methanesulfonyl-1H-pyrazol-4-amine
  • 1-Methanesulfonyl-1H-pyrazol-4-carboxylic acid

These compounds share the pyrazole ring and methanesulfonyl group but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and potential for diverse applications in multiple fields.

Properties

IUPAC Name

1-methylsulfonylpyrazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c1-10(8,9)6-3-4(7)2-5-6/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZKIXOFYKPIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C(C=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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